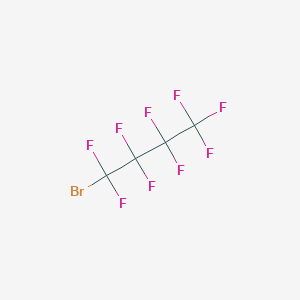

1-Bromononafluorobutane

Description

Propriétés

IUPAC Name |

1-bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4BrF9/c5-3(10,11)1(6,7)2(8,9)4(12,13)14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEIKEYTQKDDQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(F)(F)Br)(F)F)(C(F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BrC4F9, C4BrF9 | |

| Record name | Butane, 1-bromo-1,1,2,2,3,3,4,4,4-nonafluoro- | |

| Source | NORMAN Suspect List Exchange | |

| Description | The NORMAN network enhances the exchange of information on emerging environmental substances, and encourages the validation and harmonisation of common measurement methods and monitoring tools so that the requirements of risk assessors and risk managers can be better met. The NORMAN Suspect List Exchange (NORMAN-SLE) is a central access point to find suspect lists relevant for various environmental monitoring questions, described in DOI:10.1186/s12302-022-00680-6 | |

| Explanation | Data: CC-BY 4.0; Code (hosted by ECI, LCSB): Artistic-2.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30338641 | |

| Record name | 1-Bromoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

375-48-4 | |

| Record name | 1-Bromoperfluorobutane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30338641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Perfluorobutyl bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Bromination of Perfluorobutane

The most common industrial method for synthesizing 1-bromononafluorobutane involves the bromination of perfluorobutane (C₄F₁₀) using elemental bromine (Br₂) in the presence of catalysts such as aluminum bromide (AlBr₃) or iron (Fe). The reaction proceeds via free-radical mechanisms under controlled conditions:

Reaction Equation :

$$ \text{C}4\text{F}{10} + \text{Br}2 \xrightarrow{\text{AlBr}3} \text{C}4\text{F}9\text{Br} + \text{HBr} $$

Key Parameters :

- Temperature : 50–90°C

- Catalyst Load : 1–5 wt% of AlBr₃ relative to perfluorobutane

- Pressure : Atmospheric (for batch) or 1–2 bar (continuous flow)

Industrial Production :

- Continuous Flow Reactors : Enhance yield (85–92%) by maintaining consistent reaction conditions.

- Distillation : Post-reaction purification removes unreacted bromine and byproducts, achieving >99% purity.

Advantages :

Telomerization of Ethylene with Brominated Precursors

This method involves the reaction of 1,2-dibromotetrafluoroethane (CF₂BrCF₂Br) with ethylene (C₂H₄) in the presence of fluorine-containing superoxide catalysts. The process is optimized for selectivity and yield:

Reaction Equation :

$$ \text{CF}2\text{BrCF}2\text{Br} + \text{C}2\text{H}4 \xrightarrow{\text{Fluorinated Superoxide}} \text{C}4\text{F}9\text{Br} + \text{Byproducts} $$

Experimental Conditions :

- Catalyst : Di-t-butyl peroxide or perfluorodipropionyl peroxide (0.5–5 wt%).

- Temperature : 30–90°C

- Pressure : 0.1–0.3 MPa

- Reaction Time : 2–5 hours

Yield and Purity :

Challenges :

Dehalogenation of Halogenated Intermediates

A solvent-free approach utilizes dehalogenation reactions with metals such as zinc (Zn) or magnesium (Mg). For example, 1,4-dibromo-2-chloro-1,1,2-trifluorobutane reacts with zinc in aqueous media:

Reaction Equation :

$$ \text{C}4\text{F}9\text{ClBr}2 + \text{Zn} \xrightarrow{\text{H}2\text{O}} \text{C}4\text{F}9\text{Br} + \text{ZnCl}2 + \text{ZnBr}2 $$

Optimized Parameters :

- Metal Load : 1–1.5 molar equivalents relative to substrate

- Temperature : 50–90°C

- Reaction Time : 1–3 hours

Performance Metrics :

Advantages :

- Eliminates organic solvents, reducing environmental impact.

- Cost-effective due to minimal waste generation.

Radical Initiation Methods

Recent patents describe a radical-based synthesis using 1,2-dibromo-1-chloro-1,2,2-trifluoroethane and ethylene with initiators like tert-butyl peroxybenzoate (TBPB):

Reaction Equation :

$$ \text{CF}2\text{ClCF}2\text{Br} + \text{C}2\text{H}4 \xrightarrow{\text{TBPB}} \text{C}4\text{F}9\text{Br} + \text{HCl} $$

Conditions :

- Temperature : 90–120°C

- Initiator Load : 0.5–1 mol%

- Ethylene Ratio : 0.7–1 molar equivalent

Outcomes :

Comparative Analysis of Methods

| Method | Catalyst/Initiator | Temperature (°C) | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Bromination | AlBr₃ | 50–90 | 85–92 | >99 |

| Telomerization | Fluorinated Superoxide | 30–90 | 28–40 | 80–90 |

| Dehalogenation | Zn | 50–90 | 86.1 | 98.9 |

| Radical Initiation | TBPB | 90–120 | 40.8 | 93.5 |

Key Insights :

- Industrial bromination offers the highest yield and purity but requires robust safety protocols for handling bromine.

- Dehalogenation balances cost and environmental considerations, making it suitable for lab-scale synthesis.

- Radical methods reduce byproducts but necessitate precise temperature control.

Analyse Des Réactions Chimiques

Types of Reactions: 1-Bromononafluorobutane primarily undergoes substitution reactions due to the presence of the bromine atom, which is a good leaving group. It can participate in nucleophilic substitution reactions (SN2) where the bromine atom is replaced by a nucleophile .

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include hydroxide ions (OH-), cyanide ions (CN-), and alkoxide ions (RO-).

Major Products:

Nucleophilic Substitution: The major products depend on the nucleophile used.

Reduction: The major product is perfluorobutane.

Applications De Recherche Scientifique

Chemical Synthesis

Reagent in Organic Synthesis

1-Bromononafluorobutane is primarily utilized as a reagent in organic synthesis, particularly for the preparation of fluorinated compounds. Its ability to undergo nucleophilic substitution reactions makes it valuable for creating various derivatives that exhibit enhanced chemical stability and unique reactivity profiles. The bromine atom serves as an excellent leaving group, facilitating reactions with nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻) .

Comparison with Other Fluorinated Compounds

The compound's high fluorine content distinguishes it from similar compounds, contributing to its exceptional chemical stability. Below is a comparison table highlighting the unique properties of this compound alongside related compounds:

| Compound Name | Chemical Formula | Unique Properties |

|---|---|---|

| This compound | C4HBrF9 | High fluorine content; excellent chemical stability |

| 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane | C4HBrF8 | Higher fluorination; different reactivity |

| 1-Bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane | C4HBrF9 | Similar stability; varied applications |

Biological Applications

Antimicrobial Activity

Research indicates that this compound may possess antimicrobial properties. Preliminary studies suggest that its fluorinated structure can disrupt microbial cell membranes, making it a candidate for use in antimicrobial formulations .

Enzyme Inhibition Studies

Studies have demonstrated that this compound can inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to significant alterations in cellular metabolism and offers insights into potential therapeutic applications .

Industrial Applications

Solvent and Cleaning Agent

In industrial settings, this compound is employed as a solvent and cleaning agent due to its ability to dissolve various organic materials effectively. Its chemical stability allows it to be used in aggressive cleaning environments without degrading or reacting adversely with other materials .

Case Studies

Several case studies have explored the biological implications and industrial utility of this compound:

- Antimicrobial Efficacy Study : A study evaluated the antimicrobial effects of this compound against common bacterial strains. Results indicated that varying concentrations could inhibit the growth of specific pathogens, suggesting its potential as an antimicrobial agent.

- Enzyme Inhibition Research : Investigations on enzyme kinetics revealed that this compound acts as an inhibitor for certain enzymes. This property highlights its potential role in drug design and development.

Data Summary

The following table summarizes key findings related to the biological activity and industrial applications of this compound:

| Application Area | Key Findings |

|---|---|

| Antimicrobial Activity | Inhibits growth of specific bacterial strains |

| Enzyme Inhibition | Acts as an inhibitor for metabolic enzymes |

| Industrial Cleaning | Effective solvent for organic materials |

Mécanisme D'action

The mechanism of action of 1-Bromononafluorobutane in industrial cleaning is based on its solubility, allowing it to effectively remove dirt, grease, and other substances from surfaces . In chemical synthesis, it acts as a source of the perfluorobutyl group, which can be introduced into various organic molecules through substitution reactions .

Comparaison Avec Des Composés Similaires

- 1-Bromo-1,1,2,2,3,3,4,4-octafluorobutane

- 1-Bromo-1,1,2,2,3,3,4,4,4-nonafluorobutane

- 1-Bromo-1,1,2,2,3,3,4,4,5,5,6,6-dodecafluorohexane

Uniqueness: 1-Bromononafluorobutane is unique due to its high fluorine content, which imparts exceptional chemical stability and resistance to degradation. This makes it particularly valuable in applications requiring robust and inert compounds .

Activité Biologique

1-Bromononafluorobutane (CAS Number: 375-48-4) is a fluorinated organic compound that has garnered attention in various scientific fields due to its unique chemical properties and potential biological activities. This article explores the biological activity of this compound, focusing on its interactions with biological systems, potential applications in medicinal chemistry, and its role in biochemical reactions.

This compound can be synthesized through the bromination of perfluorobutane using bromine (Br2) in the presence of catalysts such as iron or aluminum bromide. The reaction conditions are crucial for ensuring selective substitution of hydrogen with bromine, resulting in the formation of this compound.

The biological activity of this compound is primarily attributed to its ability to participate in nucleophilic substitution reactions. The bromine atom acts as a good leaving group, allowing for interactions with various nucleophiles such as hydroxide ions (OH⁻), cyanide ions (CN⁻), and alkoxide ions (RO⁻). This reactivity can lead to the formation of biologically relevant compounds, making it a useful reagent in organic synthesis.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that fluorinated compounds like this compound may possess antimicrobial properties. Their ability to disrupt microbial cell membranes could be a mechanism through which they exert their effects.

- Biochemical Interactions : The compound has been shown to interact with various enzymes and proteins, influencing biochemical pathways. These interactions can lead to alterations in metabolic processes, potentially providing insights into drug design and development.

Case Studies and Research Findings

Several studies have investigated the biological implications of this compound:

- Antimicrobial Efficacy : A study explored the antimicrobial effects of fluorinated compounds against common bacterial strains. Results indicated that varying concentrations of this compound could inhibit the growth of specific pathogens, suggesting its potential use as an antimicrobial agent.

- Enzyme Inhibition : Research focusing on enzyme kinetics revealed that this compound could act as an inhibitor for certain enzymes involved in metabolic pathways. This inhibition could lead to significant changes in cellular metabolism, highlighting its potential as a therapeutic agent .

- Fluorinated Compound Studies : In broader studies involving fluorinated compounds, it was noted that compounds similar to this compound often exhibit enhanced lipophilicity, which can influence their absorption and distribution within biological systems .

Data Summary

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic: How can researchers optimize the synthesis of 1-Bromononafluorobutane to achieve high purity?

Methodological Answer:

Synthesis optimization should focus on reaction conditions (e.g., temperature, stoichiometry of brominating agents, and solvent selection). For brominated alkanes, nucleophilic substitution (SN2) is common, but fluorinated analogs may require anhydrous conditions to prevent hydrolysis. Monitor purity via gas chromatography (GC) with flame ionization detection (FID) and confirm structural integrity using NMR and NMR spectroscopy . Purification via fractional distillation under inert atmospheres is recommended to avoid decomposition.

Basic: What analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- Spectroscopy:

- NMR : Identifies fluorine environments and confirms substitution patterns.

- FT-IR : Detects C-F (1100–1000 cm) and C-Br (600–500 cm) stretching vibrations.

- Chromatography:

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Methodological Answer:

- Use fume hoods and personal protective equipment (PPE) due to volatility and potential respiratory irritation.

- Store in amber glass bottles under nitrogen to prevent light-induced degradation and moisture exposure.

- Emergency procedures should include neutralization of spills with sodium bicarbonate and immediate ventilation .

Advanced: How does the electron-withdrawing effect of fluorine substituents influence the reactivity of this compound in nucleophilic substitution reactions?

Methodological Answer:

Fluorine’s electronegativity increases the electrophilicity of the adjacent carbon, accelerating SN2 mechanisms. However, steric hindrance from nine fluorine atoms may reduce reaction rates. Experimental validation involves kinetic studies under varying nucleophile concentrations (e.g., using NaI/acetone for Finkelstein reactions) and comparing activation energies via Arrhenius plots. Contrast with non-fluorinated analogs (e.g., 1-Bromobutane) to isolate steric vs. electronic effects .

Advanced: What methodologies are recommended for assessing the environmental persistence of this compound?

Methodological Answer:

- Hydrolysis Studies: Conduct pH-dependent experiments (pH 3–11) to measure degradation half-lives. Use GC headspace analysis to track bromine release.

- Photolytic Stability: Expose to UV light (254–365 nm) and monitor decomposition via LC-MS.

- Bioaccumulation Potential: Use octanol-water partition coefficients (log ) and quantitative structure-activity relationship (QSAR) models .

Advanced: How should researchers resolve contradictions in experimental data, such as inconsistent yields or spectroscopic results?

Methodological Answer:

- Replicate Experiments: Ensure reproducibility under identical conditions.

- Control Variables: Isolate factors like moisture, oxygen, or catalyst impurities.

- Alternative Hypotheses: For conflicting NMR data, consider dynamic effects (e.g., rotational barriers) or paramagnetic impurities. Use 2D NMR (COSY, HSQC) to confirm assignments .

Advanced: What computational approaches can predict the thermodynamic stability of this compound derivatives?

Methodological Answer:

- Density Functional Theory (DFT): Calculate bond dissociation energies (BDEs) for C-Br and C-F bonds.

- Molecular Dynamics (MD): Simulate solvent interactions to assess solvolysis pathways.

- Comparative Analysis: Benchmark against experimental thermochemical data (e.g., DSC for phase transitions) .

Advanced: How does the stability of this compound vary under extreme conditions (e.g., high temperature/pressure)?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.